molecular formula C19H23N3O4S B2471942 Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946276-41-1

Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer B2471942
CAS-Nummer: 946276-41-1
Molekulargewicht: 389.47
InChI-Schlüssel: STICWIXQFQEKIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis for CGRP Receptor Inhibition

The compound plays a crucial role in the enantioselective synthesis processes aimed at developing inhibitors for the CGRP (calcitonin gene-related peptide) receptor, highlighting its potential in treating conditions associated with CGRP, such as migraines. A notable study demonstrates a convergent, stereoselective, and economical synthesis of a potent CGRP receptor antagonist, emphasizing the chemical's importance in synthesizing therapeutically relevant entities (Cann et al., 2012).

Antihypertensive Agents Development

Research into the synthesis of piperidine derivatives with a quinazoline ring system, akin to the structure of interest, has shown potential in creating antihypertensive agents. Specific derivatives have demonstrated significant hypotensive effects in animal models, indicating the compound's utility in developing new treatments for high blood pressure (Takai et al., 1986).

Antibacterial Applications

The compound's structural motifs are found in research focused on developing new antibacterial agents. Synthesis efforts targeting derivatives of quinolones and quinazolines with modifications at specific positions have led to compounds with promising antibacterial activities against a range of pathogens, demonstrating the broader implications of this chemical structure in combating bacterial infections (Miyamoto et al., 1990).

Antipsychotic Drug Development

Further applications include the synthesis of heterocyclic carboxamides as potential antipsychotic agents, where related structures have been evaluated for their binding affinities to dopamine and serotonin receptors. This line of research underscores the compound's relevance in the quest for new treatments for psychiatric disorders, offering insights into the structural requirements for receptor affinity and activity (Norman et al., 1996).

Eigenschaften

IUPAC Name

methyl 4-oxo-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-18(25)13-7-8-14-15(12-13)20-19(27)22(17(14)24)11-5-6-16(23)21-9-3-2-4-10-21/h7-8,12H,2-6,9-11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STICWIXQFQEKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.